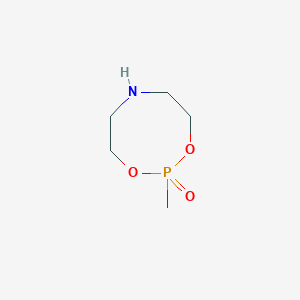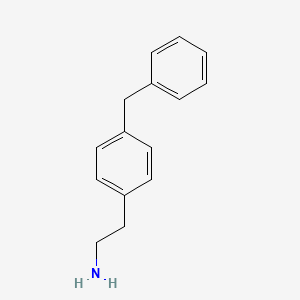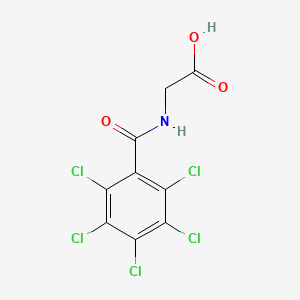acetyl chloride CAS No. 111425-27-5](/img/structure/B14318461.png)
[(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a 2-oxo-1,2-diphenylethyl group, and an oxoacetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride typically involves multiple steps, starting with the preparation of the 2-oxo-1,2-diphenylethylamine intermediate. This intermediate can be synthesized through the reaction of benzophenone with an appropriate amine under acidic conditions. The resulting amine is then reacted with 4-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides and esters.
科学的研究の応用
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Pathways involved in these interactions include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
- 2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride
Uniqueness
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.
This detailed article provides a comprehensive overview of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 111425-27-5 | |
分子式 |
C23H18ClNO3 |
分子量 |
391.8 g/mol |
IUPAC名 |
2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C23H18ClNO3/c1-16-12-14-19(15-13-16)25(23(28)22(24)27)20(17-8-4-2-5-9-17)21(26)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChIキー |
IQANJPIQFALODS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)


![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)





